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Compound of Interest

Compound Name: LY433771

Cat. No.: B15577648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information contained herein is based on publicly available data as of

December 2025. The safety and toxicity profile of LY4337713 is still under investigation, and

this document will be updated as more information becomes available. The initial topic

"LY433771 safety and toxicity profile" was found to be likely incorrect; the compound of interest

under development by Eli Lilly and Company is LY4337713.

Executive Summary
LY4337713 is an investigational fibroblast activation protein (FAP)-targeted radioligand therapy

being developed by Eli Lilly and Company for the treatment of FAP-positive solid tumors. As a

radiopharmaceutical, its mechanism of action involves the targeted delivery of a radioactive

isotope to tumor cells and the tumor microenvironment, leading to localized cell death. While

specific preclinical and clinical safety data for LY4337713 are not yet publicly available, this

guide synthesizes information from ongoing clinical trials of LY4337713 and data from similar

FAP-targeted radioligand therapies to provide an anticipated safety and toxicity profile. The

primary expected toxicities are related to radiation effects on non-target tissues, with a

particular focus on hematological adverse events.

Introduction to LY4337713
LY4337713 is a novel therapeutic agent that combines a FAP-targeting small molecule with a

therapeutic radioisotope. FAP is a transmembrane serine protease that is overexpressed on
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cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of solid tumors, while its

expression in healthy tissues is limited. This differential expression makes FAP an attractive

target for targeted cancer therapies. The radioligand design of LY4337713 allows for the

specific delivery of cytotoxic radiation to the tumor microenvironment, minimizing systemic

exposure and associated side effects.

Eli Lilly and Company is currently investigating LY4337713 in a Phase 1a/1b clinical trial

(FiREBOLT; NCT07213791) to evaluate its safety, tolerability, and dosimetry in participants with

FAP-positive solid tumors.[1][2]

Preclinical Safety and Toxicology
Specific preclinical toxicology reports for LY4337713, including studies determining No-

Observed-Adverse-Effect Level (NOAEL) or median lethal dose (LD50), are not yet publicly

available. However, preclinical data for next-generation FAP-targeting radioligands developed

by POINT Biopharma, a subsidiary of Eli Lilly, provide some insight into the expected preclinical

safety profile.

A study on the preclinical development of next-generation FAP-targeting radioligands

(PNT3087, PNT3090, and PNT3106) from Eli Lilly/POINT Biopharma indicated that all

treatments were well-tolerated in xenograft mouse models.[3] Key findings from this study are

summarized below.

Table 1: Summary of Preclinical Findings for Next-Generation FAP-Targeting Radioligands
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Parameter Observation Citation

General Tolerability

No deaths or significant body

weight loss were observed

within the treatment window.

[3]

Organ Dose Limits

Organ dose limits were not

reached for PNT3090 until the

total administered dose was 64

GBq (spleen), for PNT3087

until 105 GBq (bone marrow),

and for PNT3106 until 129

GBq (spleen).

[3]

Predicted Safety Profile

At a standard 48 GBq total

clinical dose, no tissues were

identified as dose-limiting,

predicting a favorable safety

profile.

[3]

Experimental Protocols (Inferred)
While specific protocols for LY4337713 are not available, a typical preclinical toxicology

evaluation for a radiopharmaceutical would include:

Animal Models: Typically, two species (one rodent and one non-rodent) are used to assess

toxicity. For targeted therapies, xenograft models with human tumors expressing the target

(FAP) are also essential.

Dosing Regimen: Single and repeat-dose studies are conducted to determine acute and

chronic toxicity. Dose escalation studies are used to identify the maximum tolerated dose

(MTD).

Endpoints: Key endpoints would include clinical observations, body weight changes, food

and water consumption, hematology, clinical chemistry, urinalysis, and gross and

microscopic pathology of all major organs. For radiopharmaceuticals, biodistribution and

dosimetry studies are critical to determine the radiation dose delivered to target and non-

target tissues.
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Clinical Safety and Tolerability
The clinical safety of LY4337713 is currently being evaluated in the FiREBOLT (NCT07213791)

study, a Phase 1a/1b dose-escalation and dose-optimization trial.[1][2] The primary objective of

the Phase 1a part of the study is to determine the percentage of participants with Dose Limiting

Toxicities (DLTs). As of December 2025, no results from this study have been publicly reported.

Anticipated Adverse Events
Based on the mechanism of action of radioligand therapies and clinical data from other FAP-

targeted radiopharmaceuticals, the following adverse events can be anticipated with

LY4337713 treatment.

Table 2: Anticipated Adverse Events with FAP-Targeted Radioligand Therapy
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System Organ
Class

Anticipated
Adverse
Events

Severity Notes Citations

Blood and

Lymphatic

System

Disorders

Anemia,

Thrombocytopeni

a, Leukopenia,

Neutropenia

Most common,

can be Grade 3/4

Hematotoxicity is

a common class

effect of

radioligand

therapies due to

radiation

exposure of the

bone marrow.

[4][5]

Gastrointestinal

Disorders

Nausea,

Vomiting,

Diarrhea, Dry

Mouth

Generally mild to

moderate
[5]

General

Disorders and

Administration

Site Conditions

Fatigue, Asthenia Common

Metabolism and

Nutrition

Disorders

Decreased

Appetite

Renal and

Urinary

Disorders

The kidneys are

a potential organ

at risk for

radiation-induced

damage due to

the excretion

pathway of many

small molecule

radiopharmaceuti

cals.

[6]
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Studies on other FAP-targeted radioligand therapies have reported that treatment-related grade

3 or 4 adverse events were observed in approximately 9-28% of patients, with

thrombocytopenia being the most prevalent.[4][5]

Clinical Trial Exclusion Criteria (FiREBOLT -
NCT07213791)
The exclusion criteria for the FiREBOLT study provide insights into the potential

contraindications and safety concerns for LY4337713.[1]

Hematological: History of Grade 4 myelosuppression lasting >7 days, or Grade 3

myelosuppression requiring more than 6 weeks recovery.

Cardiovascular: Significant cardiovascular disease, prolongation of the corrected QTcF >470

milliseconds.

Renal: Evidence of ongoing and untreated urinary tract obstruction.

Prior Therapies: Previous hemi- or total-body radiation, previous adoptive T-cell therapy.

Signaling Pathways and Mechanism of Toxicity
The primary mechanism of action of LY4337713 is the targeted delivery of a radioisotope to

FAP-expressing cells in the tumor microenvironment. The emitted radiation induces DNA

damage, leading to cell cycle arrest and apoptosis.
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Mechanism of Action

LY4337713
(FAP-targeting radioligand)

Fibroblast Activation Protein (FAP)
on Cancer-Associated Fibroblasts (CAFs)

Binding Tumor Microenvironment

Localized Radiation Emission
(e.g., beta particles)

Internalization & Decay

DNA Double-Strand BreaksInduces

Cell Cycle Arrest

Apoptosis (Cell Death)

Tumor Regression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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